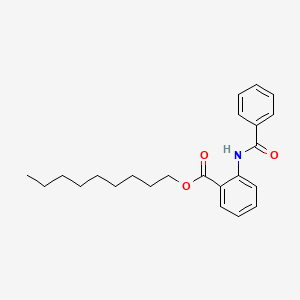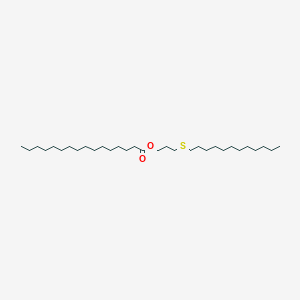![molecular formula C17H17ClN2O B11561862 3-chloro-N'-[(1Z)-1-(4-ethylphenyl)ethylidene]benzohydrazide](/img/structure/B11561862.png)
3-chloro-N'-[(1Z)-1-(4-ethylphenyl)ethylidene]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N’-[(1Z)-1-(4-ethylphenyl)ethylidene]benzohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a benzohydrazide moiety substituted with a 3-chloro group and an ethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N’-[(1Z)-1-(4-ethylphenyl)ethylidene]benzohydrazide typically involves the condensation reaction between 3-chlorobenzohydrazide and 4-ethylbenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-N’-[(1Z)-1-(4-ethylphenyl)ethylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzohydrazides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-chloro-N’-[(1Z)-1-(4-ethylphenyl)ethylidene]benzohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-chloro-N’-[(1Z)-1-(4-ethylphenyl)ethylidene]benzohydrazide involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can undergo redox reactions, influencing cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-chloro-N’-[(1Z)-1-(4-nitrophenyl)ethylidene]benzohydrazide
- 3-chloro-N’-[(1Z)-1-(4-methylphenyl)ethylidene]benzohydrazide
- 3-chloro-N’-[(1Z)-1-(4-fluorophenyl)ethylidene]benzohydrazide
Uniqueness
3-chloro-N’-[(1Z)-1-(4-ethylphenyl)ethylidene]benzohydrazide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
Propiedades
Fórmula molecular |
C17H17ClN2O |
|---|---|
Peso molecular |
300.8 g/mol |
Nombre IUPAC |
3-chloro-N-[(Z)-1-(4-ethylphenyl)ethylideneamino]benzamide |
InChI |
InChI=1S/C17H17ClN2O/c1-3-13-7-9-14(10-8-13)12(2)19-20-17(21)15-5-4-6-16(18)11-15/h4-11H,3H2,1-2H3,(H,20,21)/b19-12- |
Clave InChI |
UJHKHCYNFDTKGN-UNOMPAQXSA-N |
SMILES isomérico |
CCC1=CC=C(C=C1)/C(=N\NC(=O)C2=CC(=CC=C2)Cl)/C |
SMILES canónico |
CCC1=CC=C(C=C1)C(=NNC(=O)C2=CC(=CC=C2)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[5-methyl-2-(propan-2-YL)phenoxy]acetohydrazide](/img/structure/B11561779.png)
![2-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-4-methylphenol](/img/structure/B11561783.png)
![N-(4-fluorophenyl)-4-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11561786.png)
![2-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-2-oxo-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide](/img/structure/B11561789.png)
![benzyl (2E)-2-cyano-2-[(4-methoxyphenyl)hydrazono]ethanimidothioate](/img/structure/B11561794.png)
![4-[(E)-({2-[N-(3,4-Dichlorophenyl)benzenesulfonamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11561799.png)
![2-{[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B11561801.png)
![N'-[(E)-(4-{[(2E)-3-chloroprop-2-en-1-yl]oxy}phenyl)methylidene]-4-(decyloxy)benzohydrazide](/img/structure/B11561803.png)
![N'-[(E)-(2-hydroxy-5-methoxy-3-nitrophenyl)methylidene]-2-[2-(prop-2-en-1-yl)phenoxy]acetohydrazide](/img/structure/B11561804.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide](/img/structure/B11561806.png)

![(8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridin-7-yl)(phenyl)methanone](/img/structure/B11561812.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11561830.png)

